6-Methylheptan-1-amine
Overview
Description
6-Methylheptan-1-amine, also known as 6-Methyl-1-heptylamine, is an organic compound with the molecular formula C8H19N. It is a primary amine characterized by a heptyl chain with a methyl group attached to the sixth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methylheptan-1-amine can be synthesized through several methods. One common approach involves the reaction of 6-methylheptan-1-ol with ammonia in the presence of a dehydrating agent. Another method includes the reductive amination of 6-methylheptanone using ammonia and a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 6-methylheptanenitrile. This process is typically carried out under high pressure and temperature conditions, using a metal catalyst such as palladium on carbon .
Chemical Reactions Analysis
Types of Reactions: 6-Methylheptan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydroxide are often employed.
Major Products:
Oxidation: 6-Methylheptanenitrile or 6-Methylheptanamide.
Reduction: Secondary or tertiary amines with additional alkyl groups.
Substitution: Various substituted heptanes depending on the substituent introduced.
Scientific Research Applications
6-Methylheptan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 6-Methylheptan-1-amine involves its interaction with specific molecular targets. As a primary amine, it can form hydrogen bonds and engage in nucleophilic attacks on electrophilic centers. This property makes it a valuable intermediate in organic synthesis, where it can facilitate the formation of carbon-nitrogen bonds .
Comparison with Similar Compounds
6-Methylheptan-2-amine: Similar structure but with the amine group on the second carbon.
6-Methylheptan-3-amine: Amine group on the third carbon.
Octodrine (6-Methyl-2-heptylamine): Known for its stimulant properties and used in some pharmaceutical applications.
Uniqueness: 6-Methylheptan-1-amine is unique due to its specific positioning of the amine group, which influences its reactivity and applications. Compared to its isomers, it offers distinct advantages in certain synthetic routes and industrial processes .
Properties
IUPAC Name |
6-methylheptan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-8(2)6-4-3-5-7-9/h8H,3-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPULCTXGGDJCTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157349 | |
Record name | Isooctylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1321-35-3 | |
Record name | Isooctylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isooctylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isooctylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.926 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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